4-{[(1E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(1E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]amino}benzoic acid is a synthetic organic compound known for its diverse biological activities. It belongs to the class of chalcones, which are characterized by the presence of an α,β-unsaturated carbonyl system. Chalcones are widely studied for their potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]amino}benzoic acid can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 3,4,5-trimethoxyacetophenone with 4-aminobenzoic acid under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out in an ethanol or methanol solvent at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(1E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated carbonyl compounds.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can react with the amino group.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of saturated carbonyl compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-{[(1E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[(1E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]amino}benzoic acid involves its interaction with various molecular targets. The α,β-unsaturated carbonyl system acts as a Michael acceptor, allowing the compound to covalently bind to cysteine residues in proteins. This interaction can inhibit the activity of enzymes and disrupt cellular processes, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(1E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]amino}benzoic acid
- (E)-5-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one
- (E)-4-(3-hydroxyprop-1-en-1-yl)-2-methoxyphenol
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the amino group and the trimethoxyphenyl moiety. These features contribute to its distinct biological activities and make it a valuable compound for research and development.
Properties
IUPAC Name |
4-[[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-24-16-10-13(11-17(25-2)18(16)26-3)15(21)8-9-20-14-6-4-12(5-7-14)19(22)23/h4-11,20H,1-3H3,(H,22,23)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJMNSQMQNTXAC-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C=CNC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.